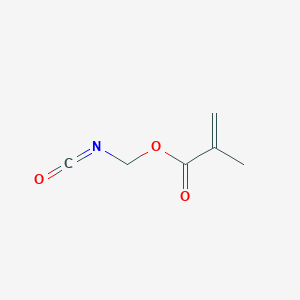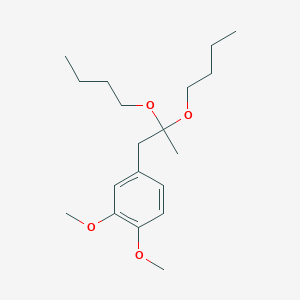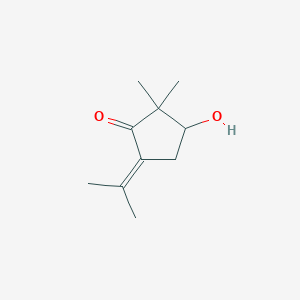
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with hydroxy, dimethyl, and propan-2-ylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxy, dimethyl, and propan-2-ylidene groups. One common method involves the use of aldol condensation reactions, where cyclopentanone is reacted with isobutyraldehyde in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one.
Reduction: Formation of 3-hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentanol.
Substitution: Formation of 3-chloro-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one.
Applications De Recherche Scientifique
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic and electrophilic reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one
- 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one
- 1,7-Dimethyl-4-(propan-2-ylidene)tricyclo[4.4.0.02,7]decan-3-one
Uniqueness
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one is unique due to its specific substitution pattern on the cyclopentanone ring, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
92214-95-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethyl-5-propan-2-ylidenecyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-5-8(11)10(3,4)9(7)12/h8,11H,5H2,1-4H3 |
Clé InChI |
PZDBWEPHOUJZPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC(C(C1=O)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


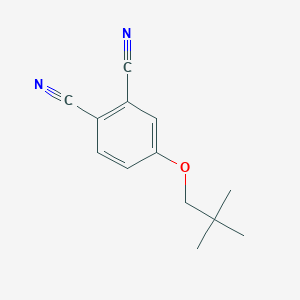
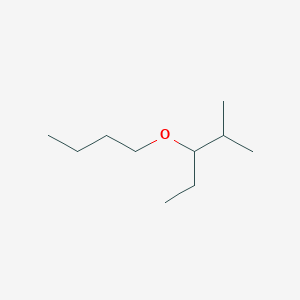
methyl}phosphonic acid](/img/structure/B14369573.png)

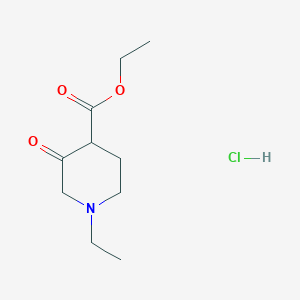
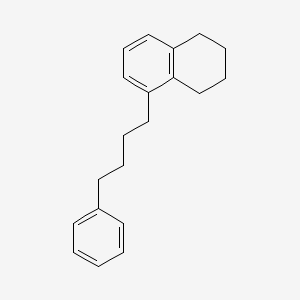
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
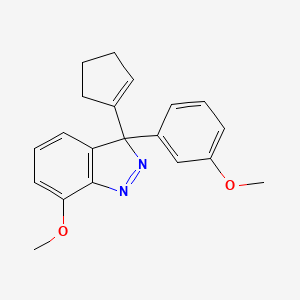
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
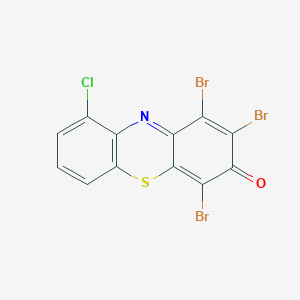
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)

